molecular formula C14H11ClO3 B2675420 (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid CAS No. 843618-95-1

(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2675420
CAS No.: 843618-95-1
M. Wt: 262.69
InChI Key: LDNUKDMGAMDTIJ-SOFGYWHQSA-N
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Description

(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 3-chloro-2-methylphenyl group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 3-chloro-2-methylphenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 3-chloro-2-methylphenyl group.

    Introduction of Prop-2-enoic Acid Moiety: The final step involves the addition of the prop-2-enoic acid group through a condensation reaction, often using reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring and phenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted furans or phenyl derivatives.

Scientific Research Applications

(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interfering with Cellular Processes: Such as cell signaling, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid: Lacks the methyl group on the phenyl ring.

    (2E)-3-[5-(2-methylphenyl)furan-2-yl]prop-2-enoic acid: Lacks the chlorine atom on the phenyl ring.

    (2E)-3-[5-(3-chloro-2-methylphenyl)thiophene-2-yl]prop-2-enoic acid: Contains a thiophene ring instead of a furan ring.

Uniqueness

(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid is unique due to the presence of both the 3-chloro-2-methylphenyl group and the furan ring, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-9-11(3-2-4-12(9)15)13-7-5-10(18-13)6-8-14(16)17/h2-8H,1H3,(H,16,17)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNUKDMGAMDTIJ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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